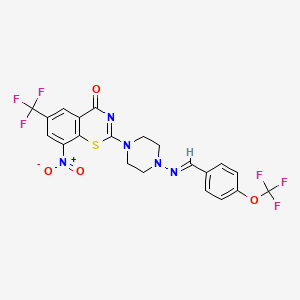

Antimycobacterial agent-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H15F6N5O4S |

|---|---|

Molecular Weight |

547.4 g/mol |

IUPAC Name |

8-nitro-2-[4-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperazin-1-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one |

InChI |

InChI=1S/C21H15F6N5O4S/c22-20(23,24)13-9-15-17(16(10-13)32(34)35)37-19(29-18(15)33)30-5-7-31(8-6-30)28-11-12-1-3-14(4-2-12)36-21(25,26)27/h1-4,9-11H,5-8H2/b28-11+ |

InChI Key |

SDUMDBOBMADVMH-IPBVOBEMSA-N |

Isomeric SMILES |

C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])/N=C/C4=CC=C(C=C4)OC(F)(F)F |

Canonical SMILES |

C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N=CC4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Novel Antimycobacterial Agents: A Technical Guide

This technical guide provides an in-depth analysis of the mechanisms of action for representative antimycobacterial agents, serving as a framework for the evaluation of novel compounds such as a hypothetical "Antimycobacterial Agent-3." The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Introduction to Antimycobacterial Agent Classes

The effective treatment of mycobacterial infections, particularly those caused by Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM), requires a multi-faceted approach due to the unique cell wall structure and the ability of these bacteria to enter dormant states. Antimycobacterial agents can be broadly categorized based on their cellular targets.[1] This guide will explore three primary mechanisms: inhibition of cell wall synthesis, disruption of protein synthesis, and inhibition of nucleic acid synthesis, using established drugs as reference points for the evaluation of new chemical entities.

Quantitative Susceptibility Data

The in vitro potency of an antimycobacterial agent is typically determined by its Minimum Inhibitory Concentration (MIC) and, in some cases, its Minimum Bactericidal Concentration (MBC). These values are crucial for comparing the activity of novel agents against existing drugs.

| Agent Class | Representative Drug | Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Citation |

| RNA Polymerase Inhibitor | Rifampin (RIF) | M. tuberculosis | - | - | - | [2] |

| Protein Synthesis Inhibitor | Clarithromycin (CLR) | M. avium complex (MAC) | 4 (inhibits visible growth) | - | - | [3] |

| Cell Wall Synthesis Inhibitor | Ethambutol (EMB) | M. avium complex (MAC) | 16 (for 83% killing in 3 days) | - | - | [3] |

| ATP Synthase Inhibitor | Bedaquiline | M. abscessus | 0.06 - 0.25 | 0.13 | 0.25 | [4] |

| Unknown/Multiple | Clofazimine (CFZ) | M. abscessus | 0.25 - 1 | 0.5 | 1 | [4] |

| Aminoglycoside | Amikacin (AMK) | M. abscessus | 4 - 64 | 32 | 32 | [4] |

Table 1: Summary of Minimum Inhibitory Concentrations for various antimycobacterial agents.

Key Mechanisms of Action and Associated Signaling

A primary target for many antimycobacterial drugs is the unique and complex mycobacterial cell wall. Agents like ethambutol interfere with the synthesis of arabinogalactan, a key component of the cell wall.[1] A more recently explored target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for transporting mycolic acids to the periplasm.[5] Inhibition of MmpL3 leads to the intracellular accumulation of trehalose monomycolate (TMM) and a subsequent failure to produce essential outer membrane components, ultimately causing cell death.[5]

Rifamycins, such as rifampin (RIF), are a cornerstone of tuberculosis therapy. Their mechanism of action involves binding to the β-subunit of the DNA-dependent RNA polymerase, which physically obstructs the extension of RNA transcripts.[6] This leads to a potent bactericidal effect against actively replicating mycobacteria.[2]

Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive within host macrophages. It can manipulate host signaling pathways, such as the PI3K/Akt and MAPK/NF-κB pathways, to suppress the innate immune response.[7] For instance, certain mycobacterial proteins can interfere with Toll-like receptor (TLR) signaling, which is crucial for initiating an inflammatory response to clear the infection.[7] Understanding these interactions is vital for developing host-directed therapies that can complement traditional antibiotics.

References

- 1. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. lecturio.com [lecturio.com]

- 7. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]

Technical Whitepaper: Discovery and Synthesis of a Novel 2H-Chromene-Based Antimycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of antimycobacterial agents: 2H-chromene-based hydrazones. The information presented is based on the findings reported by Angelova et al. in their 2017 publication in Bioorganic & Medicinal Chemistry Letters.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel, potent, and less toxic antitubercular drugs. Hydrazide-hydrazones, particularly derivatives of isoniazid, have shown promise as they are less susceptible to deactivation by N-arylaminoacetyltransferases (NATs), a common mechanism of resistance to isoniazid, and tend to be less hepatotoxic[1]. This whitepaper focuses on a series of hybrid molecules combining a 2H-chromene or coumarin scaffold with a hydrazide-hydrazone moiety, leading to the identification of compounds with significant antimycobacterial activity at submicromolar concentrations[1][2].

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of the most potent 2H-chromene-based hydrazones from the study by Angelova et al. (2017).

Table 1: Antimycobacterial Activity of Lead Compounds against M. tuberculosis H37Rv

| Compound ID | Minimum Inhibitory Concentration (MIC) in µM |

| 7m | 0.13 |

| 7o | 0.15 |

| 7k | 0.17 |

| Isoniazid | 1.45 |

| Ethambutol | 7.64 |

Data sourced from Angelova et al., 2017[1][2][3].

Table 2: Cytotoxicity and Selectivity Index

| Compound ID | Cytotoxicity (IC₅₀) in µM against HEK-293T cells | Selectivity Index (SI = IC₅₀/MIC) |

| 7m | 90.6 | 697 |

| 7o | >100 | >667 |

| 7k | 85.4 | 502 |

| Isoniazid | - | - |

Data sourced from Angelova et al., 2017[1][2][3].

Experimental Protocols

The synthesis of the 2H-chromene and coumarin-based hydrazones is a multi-step process. The general workflow is outlined below.

Detailed Methodology:

-

Synthesis of Ethyl 2H-chromene-3-carboxylate Intermediates: A mixture of the appropriately substituted salicylaldehyde, ethyl acetoacetate, and piperidine (as a catalyst) is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the ethyl 2H-chromene-3-carboxylate intermediate.

-

Synthesis of 2H-chromene-3-carbohydrazide: The synthesized ethyl 2H-chromene-3-carboxylate is refluxed with hydrazine hydrate in ethanol. After cooling, the precipitated carbohydrazide is filtered, washed with cold ethanol, and dried.

-

Synthesis of the Final 2H-chromene Hydrazone Derivatives: The 2H-chromene-3-carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The corresponding substituted aromatic aldehyde or ketone is then added, and the mixture is refluxed. The resulting solid product is filtered, washed, and purified by recrystallization.

The antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Detailed Protocol:

-

Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compounds are prepared in 7H9 broth supplemented with OADC in a 96-well microplate.

-

A suspension of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

A mixture of Alamar Blue solution and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

-

The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line HEK-293T using the MTT assay.

Detailed Protocol:

-

HEK-293T cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

-

MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT to formazan.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Proposed Mechanism of Action

While the precise molecular target of compound 7m was not elucidated in the primary study, the rationale for designing hydrazone derivatives of isoniazid provides insight into a probable mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. A common resistance mechanism is the mutation of the katG gene. Hydrazones derived from isoniazid are designed to bypass this activation step and may also be less susceptible to inactivation by N-arylaminoacetyltransferases (NATs)[1].

References

A Technical Guide to Telacebec (Q203): A Novel Antimycobacterial Agent Targeting Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] This necessitates the development of novel therapeutics with new mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazo[1,2-a]pyridine-3-carboxamide that has emerged as a potent clinical candidate for the treatment of tuberculosis.[2][3] It exhibits a unique mechanism of action, targeting the cytochrome bc1 complex of Mycobacterium tuberculosis (Mtb), a critical component of the electron transport chain.[2][4] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[5] Telacebec has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb, both in vitro and in vivo, and has shown a favorable safety profile in early clinical trials.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Telacebec.

Chemical Structure and Physicochemical Properties

Telacebec is a synthetic small molecule with a complex structure designed for high potency and favorable pharmacokinetic properties.[3]

IUPAC Name: 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methyl]-imidazo[1,2-a]pyridine-3-carboxamide

Chemical Structure:

(Image Source: Wikimedia Commons)

Table 1: Physicochemical Properties of Telacebec (Q203)

| Property | Value | Reference |

| CAS Number | 1334719-95-7 | [7] |

| Molecular Formula | C₂₉H₂₈ClF₃N₄O₂ | [7] |

| Molecular Weight | 557.0 g/mol | [7] |

| Solubility | DMF: 16 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble | [7] |

| Appearance | Solid | [7] |

Mechanism of Action

Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[6] This complex is essential for cellular respiration and ATP synthesis.

Signaling Pathway: Inhibition of Mtb Electron Transport Chain

The following diagram illustrates the mechanism of action of Telacebec.

Caption: Mechanism of action of Telacebec on the Mtb respiratory chain.

By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby inhibiting electron transfer to cytochrome c.[3] This disruption of the electron transport chain collapses the proton motive force required by ATP synthase to produce ATP, leading to a rapid depletion of cellular energy and ultimately, bacterial cell death.[5]

In Vitro and In Vivo Activity

Telacebec has demonstrated potent bactericidal activity against a wide range of M. tuberculosis strains, including MDR and XDR clinical isolates.[6]

Table 2: In Vitro Activity of Telacebec (Q203)

| Strain/Condition | MIC₅₀ (nM) | Reference |

| M. tuberculosis H37Rv (in culture broth) | 2.7 | [8] |

| M. tuberculosis H37Rv (inside macrophages) | 0.28 | [8] |

| Isoniazid, rifampicin, and fluoroquinolone resistant M. tuberculosis strains | 3.0 - 7.4 | [5] |

| Mycobacterium ulcerans | 0.86 | [7] |

In animal models, Telacebec has shown significant efficacy in reducing bacterial load.

Table 3: In Vivo Efficacy of Telacebec (Q203) in a Murine Tuberculosis Model

| Dose (mg/kg) | Treatment Duration | Reduction in Bacterial Load | Reference |

| 10 | 3 days | Reduction in lung colony-forming units (CFUs) and granulomatous foci | [7] |

| 0.4 | 4 weeks | 90% | [8] |

| 2 | 4 weeks | 99% | [8] |

| 10 | 4 weeks | 99.9% | [8] |

Pharmacokinetics and Safety

Clinical trials have provided valuable data on the pharmacokinetic profile and safety of Telacebec in humans.

Table 4: Pharmacokinetic Parameters of Telacebec (Q203) in Humans (Single Ascending Dose Study)

| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₗₐₛₜ (ng·h/mL) | Reference |

| 10 | 38.3 | 2.0 | 338 | [9] |

| 100 | 380 | 3.0 | 6320 | [9] |

| 800 | 1570 | 3.5 | 49600 | [9] |

Data presented as geometric means.

A multiple ascending dose study showed that Telacebec was safe and well-tolerated in healthy adult subjects with oral doses up to 320 mg daily for 14 days.[5] The exposure to Telacebec increased with the dose, and a steady state was achieved by day 12.[5]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical and clinical evaluation of Telacebec.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of Telacebec is typically determined using a broth microdilution method, often employing a colorimetric indicator like resazurin (Resazurin Microtiter Assay - REMA).

-

Bacterial Culture: M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Drug Dilution: Telacebec is serially diluted in the assay medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is diluted and added to each well to achieve a final concentration of approximately 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 7-14 days.

-

Readout: A resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Intracellular Activity Assay (Macrophage Infection Model)

This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within macrophages.

-

Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded in 96-well plates.

-

Infection: The macrophages are infected with an M. tuberculosis strain (often expressing a fluorescent protein like GFP for easier visualization) at a specific multiplicity of infection (e.g., 2:1).

-

Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of Telacebec.

-

Incubation: The plates are incubated for several days to allow for intracellular bacterial replication.

-

Readout: The intracellular bacterial load is quantified, typically by lysing the macrophages and plating the lysate for CFU enumeration, or by measuring the fluorescence intensity of the reporter strain.

Murine Model of Tuberculosis

The in vivo efficacy of Telacebec is commonly assessed in a mouse model of chronic tuberculosis.

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

-

Treatment: After a set period to allow the infection to establish (e.g., 4-6 weeks), mice are treated with Telacebec, typically administered orally once daily.

-

Monitoring: The health of the mice is monitored throughout the treatment period.

-

Endpoint Analysis: At the end of the treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU).

Pharmacokinetic Analysis

Pharmacokinetic studies in both animals and humans are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Telacebec.

-

Drug Administration: Telacebec is administered to subjects (animals or humans) via a specific route (e.g., oral, intravenous).

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of Telacebec in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, and AUC using non-compartmental analysis.

Drug Discovery and Development Workflow

The journey of Telacebec from a screening hit to a clinical candidate followed a structured drug discovery and development path.

Caption: Generalized workflow for the development of Telacebec.

Conclusion

Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, potent activity against drug-resistant strains, and promising clinical data make it a strong candidate for inclusion in future anti-TB regimens. Further clinical development will be crucial to fully elucidate its role in shortening and simplifying the treatment of this devastating disease.

References

- 1. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telacebec (Q203) | Qurient [qurient.com]

- 3. researchgate.net [researchgate.net]

- 4. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Portico [access.portico.org]

- 7. Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification of Novel Antimycobacterial Agents in Mycobacterium tuberculosis: A Focus on MmpL3

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new drugs with novel mechanisms of action.[1][2] A crucial step in this process is the identification and validation of the molecular target of a new antimycobacterial agent. This guide provides an in-depth overview of the target identification process, using the essential mycobacterial membrane protein Large 3 (MmpL3) as a primary example of a validated and promising drug target.

MmpL3: A Key Target in Mycobacterium tuberculosis

MmpL3 is an essential inner membrane transporter protein in M. tuberculosis.[3][4] It plays a critical role in the biogenesis of the unique mycobacterial cell wall by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[3][5] Mycolic acids are major components of the mycobacterial outer membrane, which is crucial for the bacterium's survival and virulence. The essentiality of MmpL3 for Mtb viability makes it a highly attractive target for novel anti-TB drugs.[3][4] Several small molecule inhibitors have been identified that target MmpL3, including SQ109, which has undergone Phase 2b clinical studies.[3][4][5][6]

Quantitative Data on MmpL3 Inhibitors

The following table summarizes the in vitro activity of various MmpL3 inhibitors against M. tuberculosis. This data is essential for comparing the potency of different compounds and for guiding lead optimization efforts.

| Compound | Target | M. tuberculosis Strain | MIC (µM) | Reference |

| SQ109 | MmpL3 | H37Rv | 0.4 - 1.6 | [6] |

| AU1235 | MmpL3 | H37Rv | 0.1 | [7] |

| BM212 | MmpL3 | H37Rv | 0.05 | [7] |

| Indole carboxamides | MmpL3 | H37Rv | 0.03 - 1 | [7] |

| Rimonabant | MmpL3 | H37Rv | 1.25 | [7] |

Table 1: In vitro activity of selected MmpL3 inhibitors against M. tuberculosis H37Rv. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocols for Target Identification

Identifying the molecular target of a novel antimycobacterial agent involves a combination of genetic, biochemical, and biophysical methods. The following protocols are commonly employed in the study of MmpL3 inhibitors.

Generation of Resistant Mutants and Whole-Genome Sequencing

This is a powerful forward genetics approach to identify the gene or genes that, when mutated, confer resistance to a compound.

Methodology:

-

Selection of Resistant Mutants: M. tuberculosis cultures are exposed to concentrations of the inhibitory compound that are 5-10 times the MIC. Spontaneous resistant mutants will emerge over time.

-

Isolation of Resistant Colonies: Single colonies are isolated from the drug-containing plates and their resistance phenotype is confirmed by re-testing the MIC.

-

Whole-Genome Sequencing (WGS): Genomic DNA is extracted from both the wild-type and resistant mutant strains. WGS is performed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.

-

Identification of Candidate Genes: The identified mutations are mapped to the M. tuberculosis genome. Mutations that consistently appear in independently isolated resistant mutants and are located within a single gene (e.g., mmpL3) are strong candidates for the drug target.[8][9]

Allelic Exchange and Recombineering

To confirm that a specific mutation is responsible for the resistance phenotype, the mutation can be introduced into a drug-sensitive wild-type strain.

Methodology:

-

Construction of a Recombineering Vector: A specialized vector containing the mutated allele of the candidate gene is constructed.

-

Electroporation: The vector is introduced into a wild-type M. tuberculosis strain that expresses a recombinase enzyme.

-

Homologous Recombination: The recombinase facilitates the exchange of the wild-type allele with the mutated allele in the bacterial chromosome.

-

Phenotypic Confirmation: The resulting engineered strain is tested for its susceptibility to the drug. A shift in the MIC to a higher value confirms that the specific mutation confers resistance.[8][9]

In Vitro Assays for MmpL3 Inhibition

Biochemical assays are used to directly measure the inhibitory effect of a compound on the function of the target protein.

Methodology for a Spheroplast-based TMM Transport Assay:

-

Preparation of Spheroplasts: The cell wall of M. smegmatis (a non-pathogenic relative of Mtb) overexpressing MmpL3 is enzymatically removed to generate spheroplasts.

-

Radiolabeling: Spheroplasts are incubated with a radiolabeled precursor of TMM (e.g., [14C]-trehalose).

-

Inhibition Assay: The compound of interest is added to the spheroplasts at various concentrations.

-

Lipid Extraction and Analysis: Lipids are extracted from the spheroplasts and analyzed by thin-layer chromatography (TLC) to separate TMM from its precursor.

-

Quantification: The amount of radiolabeled TMM is quantified to determine the extent of inhibition of transport by the compound.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is crucial for understanding the mechanism of action of a drug and the methods used to identify its target.

Figure 1: MmpL3-mediated transport of TMM and its inhibition.

Figure 2: Workflow for target identification of an antimycobacterial agent.

Conclusion

The identification of the molecular target of a novel antimycobacterial agent is a critical and multifaceted process in the drug discovery pipeline. By employing a combination of genetic, biochemical, and biophysical techniques, researchers can confidently identify and validate new drug targets. MmpL3 serves as a prime example of a successfully validated target in M. tuberculosis, and the ongoing research into its inhibitors holds significant promise for the development of new and effective treatments for tuberculosis. This guide provides a foundational understanding of the principles and methodologies involved in this essential area of research.

References

- 1. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel targets and inhibitors of the Mycobacterium tuberculosis cytochrome bd oxidase to foster anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Progress of anti-tuberculosis drug targets and novel therapeutic strategies [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. dash.harvard.edu [dash.harvard.edu]

In-Depth Technical Guide: Preliminary In Vitro Efficacy of Antimycobacterial Agent-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of Antimycobacterial agent-3, a novel benzothiazinone derivative also identified as Compound 1h. This document details the agent's potent antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, its low cytotoxicity, and its specific mechanism of action. Experimental protocols for key in vitro assays are provided, alongside visual representations of the agent's molecular pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This compound (Compound 1h) has emerged as a promising candidate from the benzothiazinone class of compounds. This guide summarizes the initial in vitro data, highlighting its potential as a lead compound for future antitubercular drug discovery.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro potency of this compound was evaluated against the drug-sensitive M. tuberculosis H37Rv strain and various drug-resistant clinical isolates. Concurrently, its cytotoxic effect on mammalian cells was assessed to determine its selectivity index.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

| Mycobacterial Strain | Resistance Profile | MIC Range (µM) |

| H37Rv | Drug-Sensitive | < 0.029–0.110[1][2] |

| Clinical Isolates | Drug-Resistant | < 0.029–0.110[1][2] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Assay Type | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| Vero (African green monkey kidney cells) | MTT Assay | > 64 | > 1100– > 4000[1] |

Mechanism of Action: Inhibition of Arabinan Synthesis

This compound, as a benzothiazinone, functions as a potent inhibitor of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the biosynthesis of arabinans, which are vital components of both arabinogalactan and lipoarabinomannan, key structures in the mycobacterial cell wall.[4][5]

The agent acts as a prodrug. Inside the mycobacterium, it is activated through the reduction of its nitro group to a nitroso derivative.[6][7] This activated form then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1.[8][9] This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[2][9] The disruption of this pathway leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis H37Rv.

-

Preparation of Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) corresponding to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (inoculum without drug) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the mycobacteria.

-

Growth can be assessed visually or by using a growth indicator such as resazurin or by measuring the OD₆₀₀.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line (e.g., Vero cells).

-

Cell Culture and Seeding:

-

Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) and a negative control (cells with medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CC₅₀ Calculation:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound (Compound 1h) demonstrates exceptional in vitro potency against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a favorable safety profile as indicated by its high selectivity index. Its specific mechanism of action, the inhibition of DprE1, represents a validated and highly attractive target for antitubercular drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and advance this promising antimycobacterial agent. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Technical Guide: In Vitro Spectrum of Activity of Antimycobacterial Agent-3

Executive Summary

This document provides a detailed overview of the in vitro antimycobacterial activity of the novel investigational compound, Antimycobacterial Agent-3. The primary goal of this guide is to present a comprehensive dataset on its spectrum of activity against key mycobacterial species, including drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, as well as clinically relevant non-tuberculous mycobacteria (NTM). This guide includes detailed experimental protocols for activity assessment and visual diagrams of the workflows and a hypothetical mechanism of action to support further research and development efforts.

Spectrum of Antimycobacterial Activity

The in vitro potency of this compound was determined by measuring its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible bacterial growth.[1][2] The compound demonstrates significant activity against both replicating and non-replicating mycobacteria.

Quantitative Data Summary

The activity of this compound was benchmarked against the first-line anti-tuberculosis drugs, Isoniazid (INH) and Rifampicin (RIF). The results are summarized in the table below.

| Mycobacterial Species | Strain | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| M. tuberculosis | H37Rv | Drug-Sensitive | 0.06 | 0.05 | 0.1 |

| M. tuberculosis | Clinical Isolate 1 | MDR (INH-R, RIF-R) | 0.12 | > 8.0 | > 16.0 |

| M. tuberculosis | Clinical Isolate 2 | INH-Resistant | 0.06 | > 8.0 | 0.1 |

| M. bovis | BCG | Drug-Sensitive | 0.12 | 0.05 | 0.2 |

| M. avium | MAC 101 | N/A | 4.0 | > 16.0 | 8.0 |

| M. smegmatis | mc²155 | N/A (Fast-grower) | 0.5 | 2.0 | 0.5 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and standard drugs against a panel of mycobacterial strains.

Experimental Protocols

The MIC values were determined using the Resazurin Microtiter Assay (REMA), a widely used colorimetric method for assessing mycobacterial susceptibility.[3][4]

Resazurin Microtiter Assay (REMA) Protocol

Objective: To determine the MIC of test compounds against Mycobacterium tuberculosis and other mycobacteria.

Reagents and Materials:

-

Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).[4]

-

Test compounds (this compound, Isoniazid, Rifampicin) dissolved in Dimethyl Sulfoxide (DMSO).

-

Resazurin sodium salt powder, 0.02% (w/v) solution in sterile distilled water.[3]

-

Sterile, flat-bottom 96-well microplates.

-

Mycobacterial cultures in logarithmic growth phase.

Procedure:

-

Drug Dilution: 100 µL of sterile 7H9 broth is added to all wells of a 96-well plate. The test compound stock solution is added to the first well and serially diluted two-fold across the plate.[3]

-

Inoculum Preparation: A suspension of the mycobacterial strain is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted (typically 1:20 or 1:25) to achieve the final inoculum concentration.[4][5]

-

Inoculation: 100 µL of the diluted bacterial inoculum is added to each well containing the drug dilutions. This brings the final volume in each well to 200 µL.

-

Controls: A growth control well (inoculum, no drug) and a sterility control well (broth only) are included on each plate.[4] Perimeter wells are filled with sterile water to prevent evaporation.[3]

-

Incubation: The plate is covered, sealed in a plastic bag, and incubated at 37°C for 7 days.[3][4]

-

Indicator Addition: After the initial incubation period, 30 µL of the resazurin solution is added to each well.[3] The plate is then re-incubated overnight.

-

Endpoint Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is recorded as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][5]

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may interfere with the synthesis of the mycobacterial cell wall.[6][7] The primary target is hypothesized to be an essential enzyme involved in the mycolic acid biosynthesis pathway, a well-established target for potent antimycobacterial drugs like Isoniazid.[6][8] Disruption of this pathway leads to a loss of cell wall integrity and subsequent cell death.

References

- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Antimycobacterial Agent-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[1][2] This initial screening provides essential information on the therapeutic index of the compound, which is a comparison of the concentration at which it is effective against the target pathogen versus the concentration at which it is toxic to host cells.[3][4] A favorable therapeutic index is a key prerequisite for a compound to advance in the drug development pipeline. This guide outlines the core principles and methodologies for the initial cytotoxicity screening of a novel investigational compound, designated here as "Antimycobacterial agent-3".

In vitro cytotoxicity assays are fundamental tools in this process, offering a rapid, cost-effective, and high-throughput means to evaluate the effects of a test compound on cell viability and health.[2][3] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and cell proliferation, to quantify the toxic effects of a compound.[5][6] The data generated from these initial screens are crucial for go/no-go decisions and for guiding further optimization of lead compounds to minimize host toxicity while retaining potent antimycobacterial activity.

Experimental Protocols

A comprehensive initial cytotoxicity screening of this compound should involve multiple assays that assess different aspects of cellular health. This multi-parametric approach provides a more complete picture of the compound's cytotoxic profile.

Cell Lines and Culture Conditions

The choice of cell lines is critical and should ideally include both a relevant host cell type for M. tuberculosis infection and a standard cell line for general toxicity assessment.

-

Human lung fibroblasts (e.g., MRC-5): These cells are a relevant model as the lung is the primary site of tuberculosis infection.[7][8][9]

-

Human embryonic kidney cells (e.g., HEK293): Often used as a general indicator of cytotoxicity to non-target human cells.[3][10]

-

Human monocytic cell line (e.g., THP-1): Differentiated into macrophages, these cells represent a primary host cell for intracellular mycobacteria.[4][11]

-

Human hepatoma cell line (e.g., HepG2): Useful for assessing potential hepatotoxicity, a common adverse effect of many drugs.[5]

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][10]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The concentration range should be wide enough to determine an IC50 value.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[6][9]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant from each well.

-

Prepare control wells for maximum LDH release by treating some cells with a lysis buffer.

-

Add the collected supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubate the plate in the dark at room temperature for a specified time.

-

Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

-

Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control.

Data Presentation

Quantitative data from the cytotoxicity screening of this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound against Various Cell Lines (MTT Assay)

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| MRC-5 | 24 | |

| 48 | ||

| HEK293 | 24 | |

| 48 | ||

| THP-1 (differentiated) | 24 | |

| 48 | ||

| HepG2 | 24 | |

| 48 |

Table 2: Membrane Integrity Assessment of this compound (LDH Assay)

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity |

| MRC-5 | [Conc. 1] | 24 | |

| [Conc. 2] | 24 | ||

| [Conc. 3] | 24 | ||

| HEK293 | [Conc. 1] | 24 | |

| [Conc. 2] | 24 | ||

| [Conc. 3] | 24 |

Mandatory Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways are essential for a clear understanding of the screening process and the compound's potential mechanism of action.

Caption: Experimental workflow for the initial cytotoxicity screening of this compound.

References

- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kosheeka.com [kosheeka.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against <i>Mycobacterium tuberculosis</i> [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin for New Antitubercular Therapies: A Deep Dive into the Structure-Activity Relationship of Nitroimidazoles

For Researchers, Scientists, and Drug Development Professionals

The relentless global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, urgently necessitates the development of novel antimycobacterial agents. Among the most promising classes of compounds to emerge in recent years are the nitroimidazoles, which include the clinically approved drugs delamanid and pretomanid. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of bicyclic nitroimidazoles, offering a comprehensive resource for researchers engaged in the discovery and development of new anti-TB drugs. This document details the critical structural features governing antimycobacterial potency, outlines key experimental protocols for compound evaluation, and visualizes the intricate mechanism of action of these powerful agents.

Core Structure-Activity Relationship Insights

The antimycobacterial activity of the bicyclic nitroimidazoles is intricately linked to several key structural features. SAR studies have consistently highlighted the importance of the nitro group, the bicyclic core, and the nature of the side chain in determining the potency against Mycobacterium tuberculosis.

The bicyclic 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine core is a critical scaffold for potent antimycobacterial activity. The stereochemistry at the C6 position is crucial, with the (S)-enantiomer consistently demonstrating significantly higher activity. This stereoselectivity is attributed to the specific binding requirements of the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for activating these prodrugs.[3][4]

The 4-nitro group on the imidazole ring is indispensable for both aerobic and anaerobic activity against M. tuberculosis. Analogs lacking this nitro group are devoid of antimycobacterial effects, underscoring its central role in the mechanism of action.[2][5] The lipophilic side chain at the C6 position plays a significant role in modulating the potency and pharmacokinetic properties of these compounds. Variations in this side chain have been extensively explored to optimize activity and reduce toxicity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the SAR data for a series of bicyclic nitroimidazole analogs, highlighting the impact of structural modifications on their in vitro activity against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Impact of Modifications to the Bicyclic Core and Side Chain on Antimycobacterial Activity

| Compound ID | Bicyclic Core Modification | Side Chain (at C6) | MIC (µM) |

| PA-824 (Pretomanid) | Imidazo[2,1-b][1][2]oxazine | 4-(Trifluoromethoxy)benzyloxy | 0.015-0.25 |

| Analog 1 | Imidazo[2,1-b][1][2]thiazine | 4-(Trifluoromethoxy)benzyloxy | 0.8 |

| Analog 2 | Imidazo[1,2-a]pyrimidine | 4-(Trifluoromethoxy)benzyloxy | >50 |

| Analog 3 | Imidazo[2,1-b][1][2]oxazine | 4-Phenoxybenzyloxy | 0.04 |

| Analog 4 | Imidazo[2,1-b][1][2]oxazine | 4-(Trifluoromethyl)benzyloxy | 0.08 |

Data compiled from multiple sources, including[3][4].

Table 2: Influence of Stereochemistry and Nitro Group Position on Activity

| Compound ID | Stereochemistry at C6 | Nitro Group Position | MIC (µM) |

| PA-824 (Pretomanid) | S | 4-nitro | 0.015-0.25 |

| Analog 5 | R | 4-nitro | >12.5 |

| Analog 6 | S | 5-nitro | >100 |

Data compiled from multiple sources, including[2][5].

Experimental Protocols

Accurate and reproducible evaluation of novel antimycobacterial agents is critical for successful drug development. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

1. Inoculum Preparation:

-

Scrape M. tuberculosis H37Rv colonies from a 7H11 agar plate.

-

Emulsify the colonies in a tube containing saline with 0.05% Tween 80 and glass beads.

-

Vortex for 1-2 minutes to create a homogenous suspension.

-

Allow the suspension to settle for 20 minutes to remove large clumps.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

-

Dilute the adjusted suspension 1:50 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

2. Plate Preparation and Incubation:

-

Add 100 µL of sterile deionized water to all outer wells of a 96-well microtiter plate to minimize evaporation.

-

Serially dilute the test compounds in 7H9 broth in the inner wells of the plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared inoculum to each well containing the test compound and to drug-free control wells.

-

Seal the plate with a breathable sealant and incubate at 37°C for 7 days.

3. Reading the Results:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents the color change.[6]

In Vivo Efficacy Testing in a Murine Tuberculosis Model

The mouse model of tuberculosis is a crucial tool for evaluating the in vivo efficacy of new drug candidates.

1. Infection:

-

Infect female BALB/c mice via aerosol exposure with a low dose of M. tuberculosis Erdman strain to establish a pulmonary infection.

-

Confirm the bacterial load in the lungs of a subset of mice one day post-infection.

2. Drug Treatment:

-

Initiate treatment approximately 2-3 weeks post-infection, once a stable chronic infection is established.

-

Administer the test compounds and control drugs (e.g., isoniazid, rifampin) orally by gavage once daily for a specified period (e.g., 4-8 weeks).

-

Include an untreated control group that receives the vehicle only.

3. Efficacy Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleen and homogenize the tissues.

-

Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Determine the bacterial load by counting the colony-forming units (CFU).

-

Efficacy is determined by the reduction in CFU counts in the organs of treated mice compared to the untreated control group.[7][8][9]

Mechanism of Action and Signaling Pathway

The antimycobacterial effect of bicyclic nitroimidazoles is a multi-step process that begins with the reductive activation of the prodrug within the mycobacterial cell.

Caption: Reductive activation and dual mechanism of action of bicyclic nitroimidazoles.

The prodrug enters the mycobacterium and is activated by the deazaflavin-dependent nitroreductase (Ddn). This activation is dependent on the reduced form of the cofactor F420 (F420H2). The activated drug then generates reactive nitrogen species, including nitric oxide. These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to a loss of cell wall integrity.[1][10][11] They also act as respiratory poisons, disrupting cellular respiration.[11][12] Both of these effects contribute to the bactericidal activity of the nitroimidazoles against both replicating and non-replicating (dormant) mycobacteria.

Experimental Workflow for Drug Discovery

The process of discovering and developing new nitroimidazole-based antimycobacterial agents follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery of novel nitroimidazole antitubercular agents.

This comprehensive guide provides a foundational understanding of the SAR of bicyclic nitroimidazoles and the experimental approaches required for their evaluation. By leveraging this knowledge, researchers can rationally design and develop the next generation of antimycobacterial agents to combat the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.eur.nl [pure.eur.nl]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Potent Anti-Mycobacterial Activity of Benzothiazinone-Based Agent-3 and its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. "Antimycobacterial agent-3," also identified as "Compound 1h," is a promising benzothiazinone derivative that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2] This technical guide provides a comprehensive overview of the antimycobacterial activity of Compound 1h and its derivatives, detailing their mechanism of action, synthesis, and quantitative activity data.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for new classes of antimycobacterial agents with novel mechanisms of action. Benzothiazinones (BTZs) have emerged as a particularly promising class of compounds.[3][4] Within this class, "this compound" (Compound 1h), a benzothiazinone derivative featuring a N-((methylene)amino)piperazine moiety, has shown excellent in vitro activity and favorable pharmacokinetic profiles.[1][2] This document serves as a technical resource for researchers engaged in the discovery and development of new anti-TB drugs, providing detailed information on the synthesis, biological evaluation, and mechanism of action of this important class of molecules.

Mechanism of Action: Inhibition of DprE1

The primary molecular target of benzothiazinones, including "this compound," is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4] This enzyme is a crucial component of the mycobacterial cell wall synthesis machinery, specifically involved in the biosynthesis of arabinans.

The mechanism of inhibition is a covalent modification of the DprE1 enzyme. The key steps are as follows:

-

Enzymatic Reduction: The nitro group at the C-8 position of the benzothiazinone scaffold is reduced by the flavin cofactor within the DprE1 active site.

-

Formation of a Reactive Intermediate: This reduction generates a reactive nitroso species.

-

Covalent Adduct Formation: The nitroso intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.

-

Enzyme Inactivation: This irreversible covalent modification inactivates the enzyme, halting the production of decaprenyl-arabinose, a vital precursor for cell wall arabinans. The disruption of cell wall synthesis ultimately leads to bacterial cell death.

Antimycobacterial Activity: Quantitative Data

"this compound" (Compound 1h) and its derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv and various drug-resistant clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Compound | R Group on Piperazine Moiety | MIC (μM) vs. Mtb H37Rv | MIC (μM) vs. Drug-Resistant Strains |

| 1a | Cyclopropyl | <0.029 | <0.029 - 0.057 |

| 1e | Cyclopentyl | <0.029 | <0.029 - 0.057 |

| 1f | Cyclohexyl | <0.029 | <0.029 - 0.057 |

| 1g | Phenyl | 0.057 | 0.057 - 0.114 |

| 1h | 4-Fluorophenyl | <0.029 | <0.029 - 0.110 |

| 1i | 4-Chlorophenyl | <0.029 | <0.029 - 0.110 |

| 1j | 4-Bromophenyl | <0.029 | <0.029 - 0.110 |

Data compiled from Wang A, et al. Bioorg Chem. 2020 Sep;102:104135.[1]

Experimental Protocols

General Synthesis of Benzothiazinone Derivatives (e.g., Compound 1h)

The synthesis of "this compound" and its derivatives generally follows a multi-step process. A representative synthetic scheme is outlined below.

Detailed Protocol for a Representative Synthesis:

A common route to the benzothiazinone core involves the reaction of a substituted 2-halobenzoic acid with a thiourea derivative, followed by cyclization.[4][5] The final derivatives are then synthesized by coupling the benzothiazinone core with the desired piperazine moiety.

Step 1: Synthesis of the Benzothiazinone Core

-

A solution of a substituted 2-chlorobenzoic acid in a suitable solvent (e.g., toluene) is treated with thionyl chloride to form the corresponding acid chloride.[5]

-

The resulting acid chloride is then reacted with an N,N-dialkylthiourea derivative at elevated temperature to facilitate the formation of the thiazinone ring system.[5]

Step 2: Synthesis of the Final N-((methylene)amino)piperazine Benzothiazinone Derivative

-

The synthesized benzothiazinone core is coupled with a piperazine derivative.

-

The resulting intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a suitable solvent and catalyst to yield the final product.

-

The crude product is purified using standard techniques such as column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Reduction Microplate Assay (REMA).[3][6][7]

Protocol for MIC Determination using MABA/REMA:

-

Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth (supplemented with OADC or ADC) to a standardized optical density.[6][7]

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compounds.

-

Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).

-

Addition of Indicator Dye: A solution of Alamar Blue or Resazurin is added to each well.

-

Readout: After further incubation, the fluorescence or color change is measured. The MIC is defined as the lowest concentration of the compound that prevents a color change (from blue to pink for resazurin), indicating inhibition of bacterial growth.[6]

Structure-Activity Relationship (SAR)

The potent antimycobacterial activity of the benzothiazinone class is governed by several structural features:

-

The Nitro Group: The C-8 nitro group is critical for the mechanism-based inhibition of DprE1. Its replacement often leads to a significant loss of activity.

-

The Piperazine Moiety: The nature of the substituent on the piperazine ring significantly influences the compound's potency and pharmacokinetic properties. Aromatic and cycloalkyl groups, as seen in the table above, have been shown to be effective.

-

The Benzothiazinone Core: The integrity of the benzothiazinone scaffold is essential for activity.

Conclusion

"this compound" (Compound 1h) and its derivatives represent a highly promising class of antitubercular agents with a novel mechanism of action targeting the essential enzyme DprE1. Their potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis makes them valuable leads for the development of new therapies to combat the global tuberculosis epidemic. Further optimization of this scaffold, guided by the structure-activity relationships outlined in this document, holds the potential to deliver next-generation anti-TB drugs.

References

- 1. Design, synthesis and antimycobacterial activity of new benzothiazinones inspired by rifampicin/rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial Agent-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. A critical step in the preclinical evaluation of a new chemical entity is the determination of its in vitro potency against the target organism. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's activity, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[1][2]

This document provides a detailed protocol for determining the MIC of a novel compound, designated "Antimycobacterial agent-3," against Mycobacterium tuberculosis using the broth microdilution method. This method is based on the reference protocol established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the Mycobacterium tuberculosis complex (MTBC).[3][4][5]

Data Presentation: Comparative MIC Values

The following table summarizes the expected MIC ranges for standard anti-tuberculosis drugs against the quality control strain M. tuberculosis H37Rv (ATCC 27294).[3][5] Data for "this compound" should be recorded and compared against these reference values.

Table 1: Target MIC Ranges for M. tuberculosis H37Rv ATCC 27294 and Placeholder for this compound

| Antimicrobial Agent | Solvent | Target MIC Range (mg/L) | Observed MIC for Agent-3 (mg/L) |

| Isoniazid | Water | 0.03 - 0.12 | (Record experimental results here) |

| Rifampicin | DMSO | 0.06 - 0.25 | (Record experimental results here) |

| Levofloxacin | Water | 0.12 - 0.5 | (Record experimental results here) |

| Amikacin | Water | 0.25 - 1.0 | (Record experimental results here) |

| This compound | e.g., DMSO | To be determined | (Record experimental results here) |

Note: DMSO (Dimethyl sulfoxide) is a common solvent for non-water-soluble compounds. The final concentration of DMSO in the assay should not exceed a level that affects mycobacterial growth (typically ≤1%).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for performing a broth microdilution assay to determine the MIC of "this compound" against Mycobacterium tuberculosis. All work with live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

2.1. Materials and Reagents

-

Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.

-

Culture Media:

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

-

Middlebrook 7H10 or 7H11 Agar (for culture maintenance and colony formation)

-

-

Antimicrobial Agents:

-

This compound (powder form)

-

Isoniazid, Rifampicin, Levofloxacin, Amikacin (for quality control)

-

-

Reagents and Consumables:

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO), if required for dissolving Agent-3

-

Sterile 4 mm glass beads

-

Sterile 96-well U-shaped bottom microtiter plates with lids[3][5]

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Inverted mirror for reading plates

-

2.2. Preparation of Media

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

-

Sterilize by autoclaving.

-

Allow the broth to cool to 45-50°C in a water bath.

-

Aseptically add 10% (v/v) OADC enrichment to the 7H9 broth. This is the final test medium (7H9-OADC).

2.3. Preparation of Antimycobacterial Agent Stock Solutions

-

Accurately weigh the required amount of "this compound" powder.

-

Dissolve the compound in the appropriate solvent (e.g., DMSO for non-water-soluble agents) to prepare a high-concentration stock solution (e.g., 1000 mg/L).

-

Prepare stock solutions of control drugs (Isoniazid, Rifampicin, etc.) as per established guidelines.

-

Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.

-

Prepare working solutions by diluting the stock solution in the 7H9-OADC medium.

2.4. Inoculum Preparation

-

Harvest colonies of M. tuberculosis from a freshly grown culture on 7H10/7H11 agar.

-

Transfer colonies to a sterile tube containing sterile water and 4-5 glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow large particles to settle for 30 minutes.

-

Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.

-

Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth. This yields a concentration of approximately 1 x 10⁵ CFU/mL.[3][5]

2.5. Microtiter Plate Preparation and Inoculation

-

Dispense 100 µL of 7H9-OADC broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x concentrated working solution of "this compound" to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[6]

-

Leave one or more columns without the drug to serve as growth controls. Include a sterility control well with medium only.

-

If the agent is dissolved in a solvent like DMSO, a solvent control containing the highest concentration of DMSO used in the assay should be included.

-

Inoculate all wells (except the sterility control) with 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

-

Prepare a 1:100 diluted growth control by adding 10 µL of the final inoculum to 990 µL of 7H9-OADC. Add 200 µL of this to a designated well. This well serves as the indicator for when to read the plate.[3][4]

2.6. Incubation and MIC Determination

-

Seal the plates with a lid or a breathable sealer and place them in a humidified incubator at 36 ± 1°C.[3][4]

-

Incubate the plates until visible growth (a pellet at the bottom of the well) is observed in the 1:100 diluted growth control well. This typically takes 7 to 21 days.[3][4]

-

Read the plates using an inverted mirror.

-

The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of M. tuberculosis.[3][4]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the MIC assay protocol.

Caption: Experimental workflow for the antimycobacterial MIC assay.

Caption: Logical steps for preparing the mycobacterial inoculum.

References

- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdb.apec.org [pdb.apec.org]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols: Time-Kill Assay for "Antimycobacterial agent-3"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of bacterial killing over time at various concentrations of an antimicrobial agent. This information is crucial for characterizing an agent as bactericidal or bacteriostatic and for understanding its concentration-dependent or time-dependent killing kinetics. This document provides a detailed protocol for performing a time-kill assay for a novel hypothetical agent, "Antimycobacterial agent-3," against Mycobacterium tuberculosis (M. tuberculosis).

Core Principles

The time-kill assay exposes a standardized inoculum of mycobacteria to a range of concentrations of "this compound." At specified time points, aliquots are removed from the test cultures, serially diluted, and plated on solid media to enumerate the surviving bacteria, typically as colony-forming units (CFU/mL). A significant reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity. A compound is generally considered bactericidal if it reduces the initial bacterial inoculum by ≥3-log10 (99.9%)[1].

Data Presentation

The quantitative data from a time-kill assay is typically presented in a semi-logarithmic plot of log10 CFU/mL versus time. The data can also be summarized in a tabular format for clear comparison of the effects of different concentrations over time.

Table 1: Hypothetical Time-Kill Assay Data for this compound against M. tuberculosis

| Time (hours) | Untreated Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 24 | 6.5 | 5.2 | 4.5 | 3.8 |

| 48 | 7.0 | 4.8 | 3.1 | 2.1 |

| 72 | 7.5 | 4.5 | <2.0 | <2.0 |

| 96 | 8.0 | 4.3 | <2.0 | <2.0 |

| 120 | 8.5 | 4.2 | <2.0 | <2.0 |

Experimental Protocols

This protocol outlines the methodology for performing a time-kill assay with "this compound" against M. tuberculosis. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials

-